molecular formula C11H11NS B1167884 gallium disulfophthalocyanine CAS No. 108892-33-7

gallium disulfophthalocyanine

Cat. No.: B1167884
CAS No.: 108892-33-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium disulfophthalocyanine (Ga-DSPc) is a metallophthalocyanine derivative where gallium(III) serves as the central metal ion, and two sulfonic acid (-SO₃H) groups are substituted onto the phthalocyanine macrocycle. This structural modification enhances water solubility and alters electronic properties, making Ga-DSPc suitable for applications in photodynamic therapy (PDT), catalysis, and chemical sensing . The synthesis typically involves sulfonation of gallium phthalocyanine precursors using sulfuric acid or sulfur trioxide, followed by purification to achieve high dye content (e.g., ≥97% purity) . Ga-DSPc exhibits strong absorption in the visible to near-infrared (NIR) region (λₐ₆ₛ ~670–750 nm), a critical feature for light-activated therapies .

Properties

CAS No.

108892-33-7

Molecular Formula

C11H11NS

Synonyms

gallium disulfophthalocyanine

Origin of Product

United States

Chemical Reactions Analysis

Axial Substitution and Functionalization

The axial Ga–Cl bond in Ga-PcS allows for ligand exchange reactions, enhancing solubility and tailoring optical properties . For example:

  • Reaction with Hydroxide : Ga-PcS-Cl + H₂O → Ga-PcS-OH + HCl .

  • Polymer Conjugation : Axial PEGylation reduces aggregation, improving photodynamic efficiency .

Table 2: Optical Properties of Axially Modified Ga-PcS Derivatives

Derivativeλₐᵦₛ (nm)ΦΔ (Singlet Oxygen Yield)Solubility in H₂O
Ga-PcS₂-Cl6780.29Low
Ga-PcS₃-PEG6930.76High
Ga-PcS-OH6850.93Moderate

Photochemical Reactions in PDT

Ga-PcS derivatives generate reactive oxygen species (ROS) via Type I/II mechanisms under light irradiation :

  • Type II Dominance : Produces singlet oxygen (¹O₂) with a quantum yield (ΦΔ) of 0.42–0.93 .

  • Aggregation Effects : H-aggregation (blue-shifted absorption) reduces ROS yield, while J-aggregation enhances it .

Table 3: Photodynamic Parameters of Ga-PcS in Aqueous Media

ParameterGa-PcS₂ (H₂O)Ga-PcS₃ (H₂O + TX-100)
λₐᵦₛ (nm)648693
ΦΔ0.060.93
ROS Lifetime (ns)120320

Metabolic Degradation and Stability

In vivo studies show Ga-PcS₃ undergoes minimal desulfonation in tumors but forms radioactive metabolites in urine . Key findings include:

  • Liver Metabolism : Ga-PcS₂ persists for >21 days, indicating slow hepatic clearance .

  • Urinary Metabolites : Detected fragments lack phthalocyanine absorption spectra, suggesting ring cleavage .

Comparative Reactivity with Other Metal Pcs

Ga-PcS exhibits distinct behavior compared to Zn/Al analogs:

  • Redox Activity : Ga³⁺ is less redox-active than Fe³⁺, reducing off-target oxidative damage .

  • Lewis Acidity : GaCl₃ precursor is milder than AlCl₃, enabling controlled synthesis .

Table 4: Metal-Dependent Photochemical Properties

Metal Centerλₐᵦₛ (nm)ΦΔAggregation Tendency
Ga³⁺678–6930.42–0.93Moderate
Zn²⁺680–7040.85–1.58High
Al³⁺676–6850.15–0.44Low

Comparison with Similar Compounds

Structural and Electronic Properties

Phthalocyanines (Pcs) with different central metals and substituents exhibit distinct properties. Key comparisons include:

Compound Central Metal Substituents Absorption λₐ₆ₛ (nm) Solubility (H₂O) Primary Applications
Gallium Disulfophthalocyanine Ga(III) Two -SO₃H groups 670–750 High PDT, Sensors
Aluminum Phthalocyanine Tetrasulfonate Al(III) Four -SO₃H groups 680–780 Very High PDT, Imaging
Zinc Phthalocyanine Zn(II) None 620–680 Low Organic Photovoltaics
Gallium(III)-Phthalocyanine Chloride Ga(III) Chloride ligand 650–700 Moderate Catalysis, Nonlinear Optics

Key Findings :

  • Substituent Effects : Sulfonation (-SO₃H) dramatically increases water solubility, enabling biomedical use. Ga-DSPc’s two sulfonic groups balance solubility and steric hindrance, unlike aluminum tetrasulfonates, which may aggregate in aqueous solutions .
  • Metal Influence : Ga(III)’s high Lewis acidity enhances singlet oxygen (¹O₂) quantum yield (~0.65) compared to Zn(II)-Pcs (~0.50), crucial for PDT efficacy .

Stability and Reactivity

  • Thermal Stability : Ga-DSPc decomposes at ~300°C, superior to zinc analogs (~250°C) but inferior to chloro-gallium phthalocyanines (~350°C) due to weaker Ga–S bonds .
  • Photostability : Ga-DSPc shows lower photobleaching than aluminum tetrasulfonates under NIR irradiation, attributed to reduced π-π stacking .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for gallium disulfophthalocyanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclotetramerization of phthalonitrile derivatives in the presence of gallium salts under inert atmospheres. Key variables include solvent polarity (e.g., dimethylformamide vs. quinoline), temperature (120–180°C), and stoichiometric ratios of sulfonation agents. Characterization via UV-Vis spectroscopy (Q-band absorption ~680 nm) and elemental analysis confirms metal insertion . For reproducibility, report inert gas flow rates, purification steps (e.g., column chromatography gradients), and yield calculations normalized to starting material. Contradictions in literature often stem from unoptimized sulfonation—compare FT-IR spectra (S=O stretching at 1150–1250 cm⁻¹) to validate sulfonic acid group incorporation .

Q. How do researchers differentiate this compound from analogous metallophthalocyanines in spectroscopic analysis?

  • Methodological Answer : Use comparative spectroscopic databases:

  • X-ray photoelectron spectroscopy (XPS) : Gallium 2p₃/₂ binding energy at ~1,117 eV distinguishes it from Fe (706 eV) or Zn (1,021 eV).
  • Mass spectrometry (MALDI-TOF) : Look for [M+H]⁺ peaks at m/z ≈ 935–940 (exact mass depends on isotopic gallium distribution).
    Contradictions in NMR data (e.g., paramagnetic broadening in some studies) may arise from trace metal impurities; always report sample degassing protocols and relaxation delays .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the excited-state dynamics of this compound in photodynamic therapy (PDT) applications?

  • Methodological Answer : Density functional theory (DFT) with time-dependent (TD-DFT) frameworks (e.g., B3LYP/6-311+G(d)) predicts singlet oxygen quantum yields (ΦΔ). Validate against experimental ΦΔ measured via 1,3-diphenylisobenzofuran (DPBF) degradation kinetics. Discrepancies >10% often stem from solvent polarity mismatches in simulations (e.g., implicit vs. explicit solvation models) . Advanced studies should cross-reference electron paramagnetic resonance (EPR) data to confirm triplet-state lifetimes .

Q. How can researchers resolve contradictions in reported photocatalytic efficiencies of this compound across pH ranges?

  • Methodological Answer : Systematic control experiments are critical:

Surface charge analysis : Use zeta potential measurements to correlate catalyst aggregation (pH < 3) with reduced activity.

Radical trapping : Employ scavengers (e.g., tert-butanol for •OH, NaN₃ for ¹O₂) to quantify reactive species dominance at pH 5–3.

Comparative kinetics : Fit degradation data (e.g., methylene blue) to Langmuir-Hinshelwood models, noting deviations due to sulfonic group protonation/deprotonation . Publish full datasets (raw kinetic curves, not just rate constants) to enable meta-analyses .

Q. What experimental designs minimize batch-to-batch variability in this compound nanoparticle formulations?

  • Methodological Answer : Adopt quality-by-design (QbD) principles:

  • Process parameters : Document sonication time (e.g., 30–60 min), stabilizer concentration (e.g., pluronic F-68 at 0.1–1% w/v), and dialysis membrane molecular weight cutoffs.
  • Characterization : Include dynamic light scattering (DLS) polydispersity indices (PDI < 0.2) and TEM images (scale bars mandatory). Discrepancies in cellular uptake studies may arise from unaccounted serum protein interactions; pre-incubate nanoparticles in 10% FBS for 1 hr before in vitro assays .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Relevant Evidence
Divergent catalytic activitiesCross-validate under identical pH, light intensity, and substrate concentrations
Disputed cytotoxicity IC₅₀Standardize cell lines (e.g., HeLa vs. MCF-7), exposure times, and MTT assay protocols
Inconsistent DFT vs. experimental bandgapsRe-optimize basis sets (e.g., def2-TZVP) and include solvent corrections

Literature Review and Citation Best Practices

  • Search Strategy : Use Google Scholar operators:
    "this compound" AND (synthesis OR photodynamic) -commercial -price to exclude non-academic sources. Track citations via “Cited by” to identify foundational papers .
  • Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses in retrieved studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.